1-Nitro-2-vinyl-benzene

Reductive cyclization Indole synthesis Heterocycle construction

1-Nitro-2-vinyl-benzene (2-nitrostyrene, o-nitrostyrene) is a bifunctional aromatic monomer bearing both a vinyl group and an ortho‑positioned nitro group. This ortho relationship confers reactivity that is fundamentally distinct from its meta‑ and para‑nitrostyrene isomers.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 579-71-5
Cat. No. B1582725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-2-vinyl-benzene
CAS579-71-5
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC=CC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C8H7NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2
InChIKeyVKVLTUQLNXVANB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-2-vinyl-benzene (CAS 579-71-5): Ortho-Nitrostyrene Procurement & Selection Guide


1-Nitro-2-vinyl-benzene (2-nitrostyrene, o-nitrostyrene) is a bifunctional aromatic monomer bearing both a vinyl group and an ortho‑positioned nitro group. This ortho relationship confers reactivity that is fundamentally distinct from its meta‑ and para‑nitrostyrene isomers [1]. The compound is commercially supplied as a liquid stabilized with 4‑tert‑butylcatechol (TBC), typically at >95.0% purity by GC, and requires frozen (<0°C) storage with protection from light and heat .

Why 1-Nitro-2-vinyl-benzene Cannot Be Replaced by Other Nitrostyrene Isomers


The ortho‑nitro substitution in 1‑nitro‑2‑vinyl‑benzene imposes a steric and electronic environment that fundamentally alters its chemical behaviour relative to its meta and para isomers. This is not a matter of potency gradation but of reaction pathway availability: the ortho isomer uniquely enables intramolecular reductive cyclization cascades to indoles and benzofused lactams that are geometrically impossible for the meta and para isomers [1]. Additionally, a pronounced steric ortho effect suppresses anionic propagation during polymerisation, meaning the ortho isomer fails to produce high polymer under conditions where meta‑ and para‑substituted β‑nitrostyrenes polymerise readily [2]. These binary, on/off differences make simple isomer substitution scientifically invalid for applications that depend on cyclization or controlled polymerisation behaviour.

Quantitative Differentiation Evidence for 1-Nitro-2-vinyl-benzene vs. Closest Analogs


Reductive Cyclization to Indoles: Ortho-Isomer Enables Yields up to 95–98%; Meta and Para Isomers Yield 0%

The ortho relationship between the nitro and vinyl groups in 1‑nitro‑2‑vinyl‑benzene is a prerequisite for transition‑metal‑catalyzed reductive cyclization to indole and lactam scaffolds. Under optimised Pd‑catalyzed conditions with CO, the ortho isomer delivers indolin‑2‑one in up to 95% yield and 3,4‑dihydroquinolin‑2‑one in up to 98% yield [1]. In contrast, meta‑ and para‑nitrostyrenes cannot undergo this intramolecular cyclization because the nitro and vinyl groups are not positioned to form the requisite N‑heterocyclic ring, resulting in 0% yield of the corresponding cyclized products under identical conditions [1].

Reductive cyclization Indole synthesis Heterocycle construction

Steric Ortho Effect in Anionic Polymerisation: Ortho Isomer Fails to Polymerise While Meta and Para Isomers Form High Polymers

A systematic study demonstrated that meta‑ and para‑substituted β‑nitrostyrenes undergo facile anionic polymerisation initiated by alkoxide ions, yielding high polymers; in contrast, o‑substituted β‑nitrostyrenes, including 1‑nitro‑2‑vinyl‑benzene, could not be induced to produce polymers under any conditions tested [1]. The steric inhibition of the propagation step was attributed to the nitro group in the ortho position blocking the approach of the incoming monomer [1]. This effect was further confirmed in vinyl‑ether‑β‑nitrostyrene systems, where the ortho isomer showed rapid anionic initiation but no significant propagation, whereas the meta and para isomers polymerised through the nitrovinyl group [2].

Anionic polymerisation Ortho effect Monomer reactivity

Derivative Synthesis Yield Variation by Isomer: Ortho-Nitrostyrene Oxide Prepared in 57% Yield vs. 90% for Meta and 52% for Para

In a systematic preparation of nitro‑substituted styrene oxides from the corresponding nitrophenacyl bromides, the three isomers were obtained in markedly different yields: para‑nitrostyrene oxide (52%), meta‑nitrostyrene oxide (90%), and ortho‑nitrostyrene oxide (57%) [1]. The ortho isomer thus occupies an intermediate position between the low‑yielding para and high‑yielding meta derivatives, indicating that reaction efficiency in epoxide‑forming sequences is sensitive to the nitro group position.

Nitrostyrene oxide Synthesis yield Isomer comparison

Thiol Reactivity Modulation: Ortho Substitution Generally Lessens Reaction Rate Relative to Para Substitution

A study of 27 fungitoxic β‑nitrostyrene derivatives correlated reactivity toward low‑molecular‑weight thiols (L‑cysteine, glutathione, 2‑mercaptoacetic acid) with the Hammett σ constant of ring substituents. Nitro and cyano substitutions increased reactivity most, except when placed in the ortho position; ortho substitutions generally lessened the reaction rate [1]. While the para‑nitro derivative benefits maximally from the electron‑withdrawing resonance effect, the ortho isomer experiences steric hindrance that attenuates thiol addition, providing a tunable reactivity window distinct from its isomers.

Thiol reactivity Structure–activity relationship Hammett correlation

Physical Form and Storage Stability: Ortho Isomer Is a Liquid at 20°C Requiring Frozen Storage; Para Isomer Is a Crystalline Solid

Commercial specifications reveal a fundamental physical‑state difference between the isomers. 1‑Nitro‑2‑vinyl‑benzene is a liquid at 20°C (boiling point 62°C/0.1 mmHg) that must be stored frozen (<0°C) and protected from light and heat . In contrast, 4‑nitrostyrene is a crystalline solid at 20°C with a melting point of approximately 21°C, also requiring refrigerated storage . The liquid nature of the ortho isomer simplifies liquid‑phase reaction handling and dosing in flow chemistry setups but imposes more stringent cold‑chain logistics compared to the solid para isomer.

Physical state Storage stability Handling

Mass Spectral Fragmentation: Ortho Isomer Displays a Distinct, Complex Pattern vs. Simple Spectra of Meta and Para Isomers

The electron‑impact mass spectra of the three nitrostyrene isomers were systematically compared. The spectra of meta‑ and para‑nitrostyrene were found to be relatively simple, whereas the spectrum of the ortho isomer was quite complicated due to the intervention of numerous fragmentation pathways involving interaction between the ortho‑positioned nitro and vinyl groups [1]. This unique fragmentation fingerprint enables unambiguous analytical identification of the ortho isomer in reaction mixtures and purity assessments.

Mass spectrometry Fragmentation Analytical differentiation

Optimal Application Scenarios for 1-Nitro-2-vinyl-benzene Based on Evidence


Indole and Benzofused Lactam Synthesis via Pd‑Catalyzed Reductive Cyclization

The ortho‑nitro/vinyl geometry uniquely enables reductive cyclization with CO to yield indolin‑2‑ones (up to 95%) and 3,4‑dihydroquinolin‑2‑ones (up to 98%). This reaction is structurally impossible for meta‑ and para‑nitrostyrenes [4]. The same ortho‑specific cyclization has been exploited in the synthesis of the marketed antipsychotic drug Aripiprazole [4], demonstrating industrial relevance. Researchers and process chemists pursuing indole‑based scaffolds should procure the ortho isomer specifically, as no other nitrostyrene isomer can participate in this transformation.

Small‑Molecule Intermediate Where Polymerisation Must Be Avoided

When 1‑nitro‑2‑vinyl‑benzene is used as a synthetic intermediate, its resistance to anionic polymerisation—due to the steric ortho effect—prevents unwanted polymer formation that would otherwise consume starting material and complicate purification. This is in marked contrast to the para isomer, which polymerises rapidly under both anionic and radical conditions [4][2]. This property is particularly valuable in multi‑step syntheses where the vinyl group must remain intact for a late‑stage transformation.

Biochemical Probe Design Requiring Attenuated Thiol Reactivity

The ortho‑nitro substitution reduces the rate of Michael addition by biological thiols (cysteine, glutathione) relative to the para isomer [4]. For antifungal lead optimisation or covalent probe development where excessive thiol reactivity leads to off‑target effects, the ortho isomer offers a moderated reactivity profile that the para isomer cannot provide. This enables finer control over target engagement in cellular assays.

Analytical Method Development Requiring Isomer‑Specific Identification

The dramatically different mass spectral fragmentation pattern of ortho‑nitrostyrene—complex and multi‑pathway versus the simple spectra of meta and para isomers—provides a built‑in analytical handle for isomer identification [4]. Quality control laboratories handling mixtures of nitrostyrene isomers can leverage this unique MS signature for unambiguous peak assignment without the need for chromatographic separation of all three isomers.

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